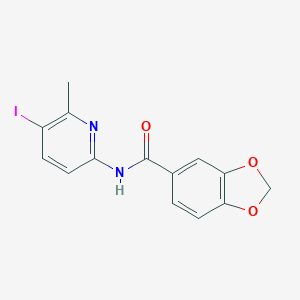![molecular formula C19H22ClN3O3S B244658 3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244658.png)
3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, commonly known as CMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development, chemical synthesis, and biological studies.
作用机制
The mechanism of action of CMMPB is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins that play a crucial role in various cellular processes. For instance, CMMPB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP activity, CMMPB can induce cell death in cancer cells, making it a potential anticancer drug candidate.
Biochemical and physiological effects:
CMMPB has been shown to exhibit various biochemical and physiological effects in both in vitro and in vivo studies. For instance, CMMPB has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and reduce oxidative stress. Additionally, CMMPB has been shown to affect various physiological processes such as blood pressure regulation and glucose metabolism.
实验室实验的优点和局限性
One of the significant advantages of using CMMPB in lab experiments is its high potency and selectivity, which makes it an ideal chemical probe for investigating specific biological processes. Additionally, CMMPB is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for lab experiments. However, one of the limitations of using CMMPB is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on CMMPB. One of the potential areas of research is the development of CMMPB-based drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, future research could focus on investigating the specific mechanisms of action of CMMPB and its potential applications in other areas of scientific research such as chemical synthesis and material science.
合成方法
The synthesis of CMMPB involves a series of chemical reactions that are carried out in a laboratory setting. The primary method for synthesizing CMMPB involves the reaction of 3-chloro-4-methylbenzoic acid with 4-(methylsulfonyl)-1-piperazine in the presence of a suitable catalyst. The resulting product is then further reacted with 4-bromoaniline to obtain the final product, CMMPB.
科学研究应用
CMMPB has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of CMMPB is in drug development, where it has been shown to exhibit promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, CMMPB has been used as a chemical probe in biological studies to investigate the role of specific proteins and enzymes in various cellular processes.
属性
分子式 |
C19H22ClN3O3S |
|---|---|
分子量 |
407.9 g/mol |
IUPAC 名称 |
3-chloro-4-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O3S/c1-14-3-4-15(13-18(14)20)19(24)21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)27(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChI 键 |
JAFDQWCXYRCVIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)
